molecular formula C17H16ClN3O6S B3574277 4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide

Cat. No.: B3574277
M. Wt: 425.8 g/mol
InChI Key: DUTDKKBMWLVRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide is a complex organic compound with the molecular formula C17H16ClN3O6S. This compound is known for its unique chemical structure, which includes a morpholine ring, a sulfonyl group, and a nitrophenyl group.

Preparation Methods

The synthesis of 4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6S/c18-15-5-4-12(10-16(15)28(25,26)20-6-8-27-9-7-20)17(22)19-13-2-1-3-14(11-13)21(23)24/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDKKBMWLVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.